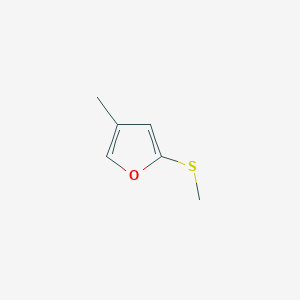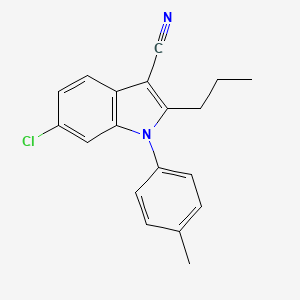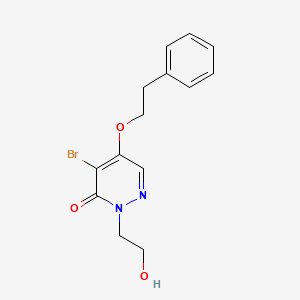![molecular formula C12H11N3OS2 B15213265 6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 918891-46-0](/img/structure/B15213265.png)
6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-7-(4-methylthiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that features a thiazole and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-7-(4-methylthiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the cyclization of a thiazole derivative with a pyrimidine derivative under controlled conditions. The reaction may be catalyzed by acids or bases, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
化学反応の分析
Types of Reactions
6-Ethyl-7-(4-methylthiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
科学的研究の応用
6-Ethyl-7-(4-methylthiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-Ethyl-7-(4-methylthiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to changes in cell signaling and function .
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as 2-aminothiazole and 4-methylthiazole.
Pyrimidine derivatives: Compounds containing the pyrimidine ring, such as 5-fluorouracil and cytosine.
Uniqueness
6-Ethyl-7-(4-methylthiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific combination of thiazole and pyrimidine rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development .
特性
CAS番号 |
918891-46-0 |
|---|---|
分子式 |
C12H11N3OS2 |
分子量 |
277.4 g/mol |
IUPAC名 |
6-ethyl-7-(4-methyl-1,3-thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H11N3OS2/c1-3-8-9(10-13-7(2)6-18-10)14-12-15(11(8)16)4-5-17-12/h4-6H,3H2,1-2H3 |
InChIキー |
MMRMLVHKSRQPHE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C2N(C1=O)C=CS2)C3=NC(=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15213183.png)

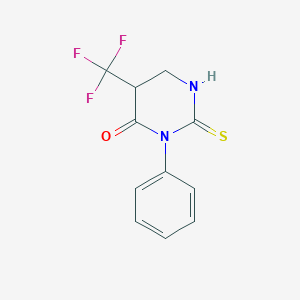
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)
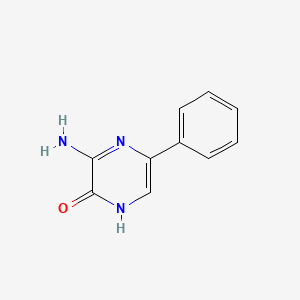


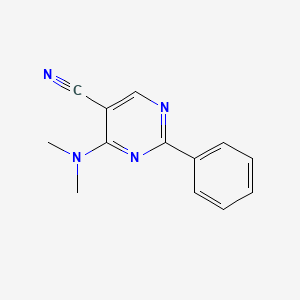
![3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-](/img/structure/B15213244.png)
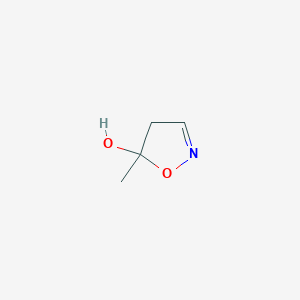
![2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B15213247.png)
